Gem-Difluoroolefination Yield: TMSCF2Cl Delivers Product Where TMSCF2Br and TMSCF3 Fail
In the deoxygenative gem-difluoroolefination of benzaldehyde with triphenylphosphine (PPh3), TMSCF2Cl provided a 59% isolated yield of the target gem-difluoroolefin [1]. Under identical reaction conditions (THF, 70 °C, 10 h), the direct analog TMSCF2Br gave 0% yield of the desired product, and the related reagent TMSCF3, even when activated with NaI, also gave 0% yield [2]. The use of a catalytic amount of tetrabutylammonium chloride (TBAC) as an initiator further increased the yield with TMSCF2Cl to 69% [3].
| Evidence Dimension | Yield of gem-difluoroolefin product |
|---|---|
| Target Compound Data | 59% (without initiator), 69% (with TBAC initiator) |
| Comparator Or Baseline | TMSCF2Br: 0%; TMSCF3 (with NaI): 0% |
| Quantified Difference | 59-69% absolute yield advantage over comparators |
| Conditions | Benzaldehyde, PPh3, THF, 70 °C, 10 h (in a pressure tube); reaction monitored by 19F NMR |
Why This Matters
This stark difference in yield mandates the selection of TMSCF2Cl for this critical transformation, eliminating the time and resource waste associated with trialing non-productive analogs.
- [1] Wang, F.; Li, L.; Ni, C.; Hu, J. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein J. Org. Chem. 2014, 10, 344–351. View Source
- [2] Wang, F.; Li, L.; Ni, C.; Hu, J. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein J. Org. Chem. 2014, 10, 344–351. View Source
- [3] Wang, F.; Li, L.; Ni, C.; Hu, J. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein J. Org. Chem. 2014, 10, 344–351. View Source
